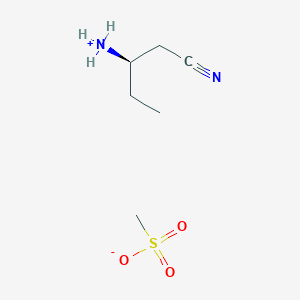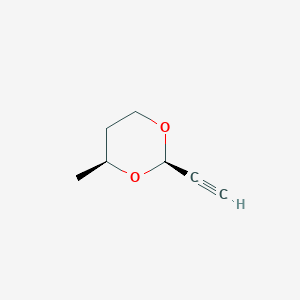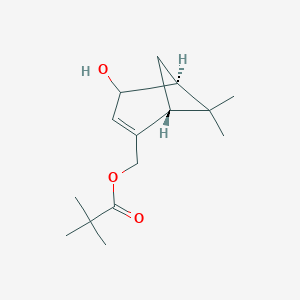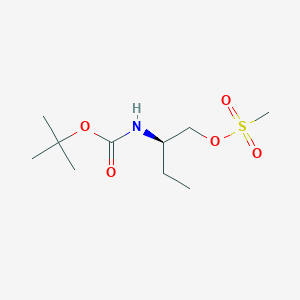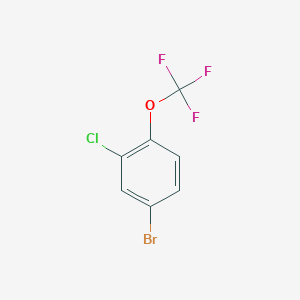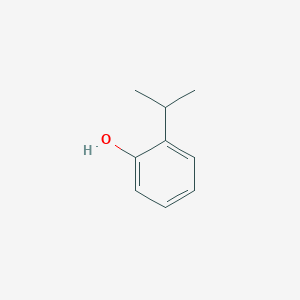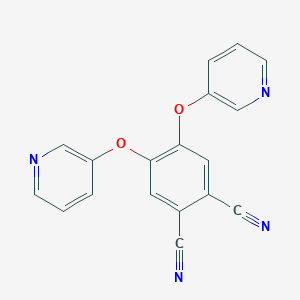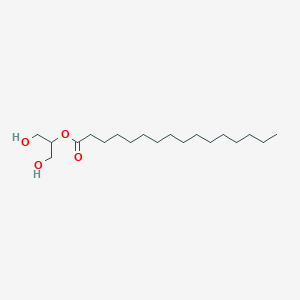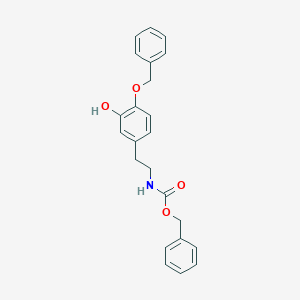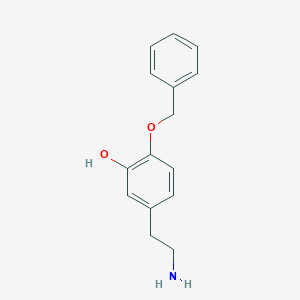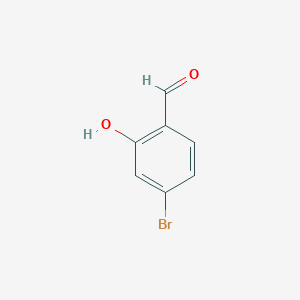
4-溴-2-羟基苯甲醛
描述
4-Bromo-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO2 . It is a solid substance with a light yellow color and aromatic odor . This compound is primarily used as an intermediate in organic synthesis, for the production of various bioactive compounds and drugs, such as bactericides, antioxidants, and drugs . It can also be used in the production of dyes and pigments .
Synthesis Analysis
The synthesis of 4-Bromo-2-hydroxybenzaldehyde involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The reaction yields Schiff base ligands, which are then coordinated with metal ions in a 1:1 molar ratio .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-hydroxybenzaldehyde can be represented by the SMILES string Oc1cc(Br)ccc1C=O . The InChI key for this compound is HXTWKHXDFATMSP-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Bromo-2-hydroxybenzaldehyde can participate in various chemical reactions. For instance, it can be used in the synthesis of azides . It can also react with hydrogen peroxide in base to form hydroquinone, a process known as Dakin oxidation .Physical And Chemical Properties Analysis
4-Bromo-2-hydroxybenzaldehyde is a solid substance with a melting point of 50-54 °C . It has a molecular weight of 201.02 . It is soluble in methanol .科学研究应用
Organic Synthesis Intermediate
4-Bromo-2-hydroxybenzaldehyde is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of other chemical compounds, serving as a building block in the creation of more complex molecules.
Pharmaceuticals
In the pharmaceutical industry, 4-Bromo-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various drugs . For instance, it is used in the synthesis of γ-secretase modulator BIIB042 .
Agrochemicals
4-Bromo-2-hydroxybenzaldehyde also finds application in the agrochemical industry . It can be used in the synthesis of various agrochemicals, including pesticides and fertilizers.
Dye Manufacturing
In the dye manufacturing industry, 4-Bromo-2-hydroxybenzaldehyde is used as a starting material or intermediate . It can contribute to the formation of complex dye structures.
Laboratory Research
In laboratory research, 4-Bromo-2-hydroxybenzaldehyde is used as a reagent and intermediate for various chemical reactions . Its properties make it a valuable tool in experimental procedures and method development.
安全和危害
4-Bromo-2-hydroxybenzaldehyde is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and is very toxic to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective equipment, and seeking medical advice if irritation persists .
作用机制
Target of Action
4-Bromo-2-hydroxybenzaldehyde is an organic compound that is primarily used as a biochemical reagent . It is used in the synthesis of γ-secretase modulator BIIB042 , which suggests that its primary target could be the γ-secretase, an intramembrane protease that plays a crucial role in various cellular processes, including the regulation of the Notch signaling pathway.
Mode of Action
It is known to undergo reactions at the benzylic position . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Given its use in the synthesis of γ-secretase modulators , it may indirectly influence the Notch signaling pathway, which plays a critical role in cell-cell communication and regulates various developmental processes.
Pharmacokinetics
It is soluble in methanol , which suggests that it could be well-absorbed in the body
Result of Action
It has been reported that it can be used to prepare a dual-channel rhodamine-based fluorescent probe for detecting mercury and iron ions . This suggests that it may have potential applications in the field of analytical chemistry.
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, and at room temperature , indicating that light, moisture, and temperature could potentially affect its stability.
属性
IUPAC Name |
4-bromo-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTWKHXDFATMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398953 | |
| Record name | 4-Bromo-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-hydroxybenzaldehyde | |
CAS RN |
22532-62-3 | |
| Record name | 4-Bromo-2-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22532-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: How is 4-Bromo-2-hydroxybenzaldehyde used in the synthesis of lifitegrast, and what advantages does this approach offer?
A1: In the synthesis of lifitegrast, an integrin antagonist for treating dry eye disease, 4-Bromo-2-hydroxybenzaldehyde serves as a crucial starting material for synthesizing benzofuran-6-carboxylic acid []. This particular route, as detailed in the research, avoids harsh reaction conditions previously employed, resulting in a more efficient synthesis of the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid core structure found in lifitegrast. This improved process offers a higher overall yield (79%) compared to earlier reported methods (66%) [].
Q2: Can you explain the role of 4-Bromo-2-hydroxybenzaldehyde in creating molecules with potential anti-cancer properties?
A2: 4-Bromo-2-hydroxybenzaldehyde plays a key role in synthesizing ferrocenyl-derived conjugates, which are further used to create novel metallodendrimers []. These metallodendrimers, containing ruthenium-arene centers, are investigated for their in vitro antiproliferative activity against cancer cells []. The 4-Bromo-2-hydroxybenzaldehyde is first reacted with vinyl ferrocene via a Heck coupling reaction, introducing a ferrocene moiety. This conjugate then undergoes further reactions to build the final metallodendrimer structure [].
Q3: Besides medicinal chemistry, what other applications utilize 4-Bromo-2-hydroxybenzaldehyde in synthesis?
A3: 4-Bromo-2-hydroxybenzaldehyde is a valuable reagent in synthesizing heterocyclic compounds. As demonstrated in the research, it reacts with 1,3-indandione in the presence of 1,3-diaminopropan-2-ol to yield novel oxonine derivatives []. These oxonine structures hold potential in various fields, including material science and as building blocks for more elaborate molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


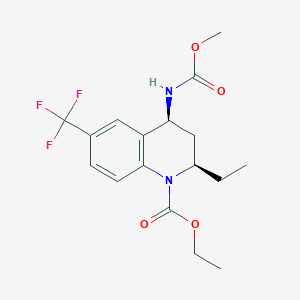
![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)
